

2-Propionylthiazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Propionylthiazole

Cat. No.: B1293893

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This technical guide provides an in-depth overview of **2-propionylthiazole**, a heterocyclic compound of significant interest in the fields of flavor chemistry, organic synthesis, and potentially, drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, synthesis, and analysis.

Core Molecular Data

2-Propionylthiazole, with the IUPAC name 1-(1,3-thiazol-2-yl)propan-1-one, is a pale yellow, oily liquid known for its characteristic brown-roasted, vanilla-like odor.^[1] Its fundamental molecular attributes are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₇ NOS	^{[1][2][3]}
Molecular Weight	141.19 g/mol	^{[1][2][4]}
CAS Number	43039-98-1	^[2]
IUPAC Name	1-(1,3-thiazol-2-yl)propan-1-one	^[1]

Experimental Protocols

Synthesis of 2-Propionylthiazole

A plausible and common method for the synthesis of **2-propionylthiazole** involves the reaction of a 2-substituted thiazole with an appropriate propionylating agent. One potential route is the reaction of 2-lithiothiazole with propionyl chloride or propanoic anhydride.

Methodology:

- **Preparation of 2-Lithiothiazole:** Thiazole is dissolved in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature, typically -78 °C. An organolithium reagent, such as n-butyllithium in hexanes, is then added dropwise to the stirred solution. The reaction mixture is stirred at this low temperature for a period to ensure complete formation of 2-lithiothiazole.
- **Acylation:** A solution of propionyl chloride or propanoic anhydride in the same anhydrous solvent is then added slowly to the 2-lithiothiazole solution, maintaining the low temperature to control the exothermic reaction.
- **Quenching and Work-up:** After the addition is complete, the reaction is allowed to stir for a specified time before being quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water.
- **Extraction and Purification:** The reaction mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- **Final Purification:** The crude product is then purified, commonly by vacuum distillation or column chromatography on silica gel, to yield pure **2-propionylthiazole**.

Analytical Characterization: Gas Chromatography (GC)

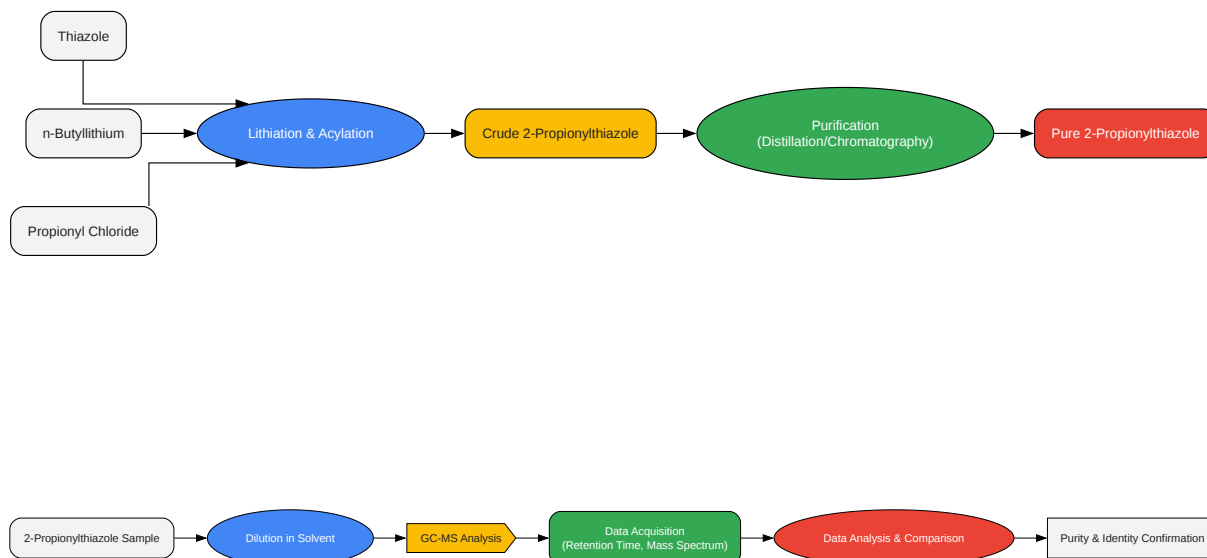
The purity and identity of **2-propionylthiazole** can be effectively determined using gas chromatography, often coupled with mass spectrometry (GC-MS).

Methodology:

- **Sample Preparation:** A dilute solution of the **2-propionylthiazole** sample is prepared in a volatile organic solvent, such as dichloromethane or hexane.
- **Instrumentation:** A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A capillary column with a suitable stationary phase (e.g., a non-polar phase like DB-1 or a polar phase like FFAP) is installed.
- **GC Conditions:**
 - **Injector Temperature:** Typically set around 250 °C.
 - **Oven Temperature Program:** An initial temperature of around 60 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of approximately 250 °C.
 - **Carrier Gas:** Helium or hydrogen is used as the carrier gas at a constant flow rate.
 - **Detector Temperature:** For an FID, this is typically set around 270 °C. For a mass spectrometer, the transfer line temperature is set appropriately.
- **Data Analysis:** The retention time of the peak corresponding to **2-propionylthiazole** is used for identification by comparison with a standard. The peak area provides quantitative information about the concentration of the compound in the sample. When using GC-MS, the mass spectrum of the peak is compared with a library spectrum for positive identification.

Logical and Experimental Workflow

The following diagrams illustrate the logical progression from starting materials to the final product and its subsequent analysis.



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